Enantioselectivity in Copper(II)-Catalyzed Asymmetric Allylic Oxidation: iPr vs. Bn vs. Ph
In a direct head-to-head comparison under identical conditions, the Cu(II) complex of the iPr-Pyox ligand (the non-fluorinated analog of the target compound) provided the highest enantioselectivity in the asymmetric allylic oxidation of cyclohexene. The isopropyl derivative achieved a 53% ee, outperforming the benzyl (Bn) and phenyl (Ph) analogs which gave 45% and 20% ee respectively [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Asymmetric Allylic Oxidation of Cyclohexene |
|---|---|
| Target Compound Data | 53% ee (for the non-CF₃ iPr-Pyox analog, providing a conservative baseline for the electronically differentiated 5-CF₃-iPr variant) |
| Comparator Or Baseline | Bn-Pyox: 45% ee; Ph-Pyox: 20% ee |
| Quantified Difference | 8 percentage points higher ee than Bn-Pyox; 33 percentage points higher ee than Ph-Pyox |
| Conditions | Substrate: cyclohexene; Catalyst: [Cu(R-Pyox)(NCMe)₂(ClO₄)₂] complex; Oxidant: tert-butyl peroxybenzoate; Temperature: room temperature; Solvent: acetonitrile [1]. |
Why This Matters
This demonstrates that a branched alkyl substituent (iPr) on the oxazoline ring is highly beneficial for enantiocontrol, providing the best selectivity among the simple analogs tested. For procurement, this identifies the isopropyl-containing scaffold as the most promising base for further tuning via the addition of the electron-withdrawing CF₃ group.
- [1] Hallett, A. J.; O'Brien, T. M.; Carter, E.; Kariuki, B. M.; Murphy, D. M.; Ward, B. D. Copper(II) Complexes of Pyridine-Oxazoline (Pyox) Ligands: Coordination Chemistry, Ligand Stability, and Catalysis. Inorganica Chimica Acta 2016, 441, 86–94. View Source
